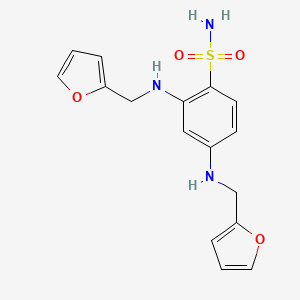

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide

Description

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is a benzenesulfonamide derivative featuring two furan-2-ylmethylamino substituents at the 2- and 4-positions of the aromatic ring. This compound is structurally characterized by the sulfonamide (-SO₂NH₂) functional group, which is a common pharmacophore in medicinal chemistry, particularly in carbonic anhydrase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2,4-bis(furan-2-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c17-24(20,21)16-6-5-12(18-10-13-3-1-7-22-13)9-15(16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQIQPDHRQCFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2)S(=O)(=O)N)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide typically involves the reaction of 2,4-diaminobenzenesulfonamide with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Types of Reactions:

Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro groups, if present, can be reduced to amines under suitable conditions.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,4-bis((furan-2-ylmethyl)amino)benzenesulfonamide derivatives. Research indicates that these compounds may inhibit specific enzymes involved in cancer progression, particularly carbonic anhydrase IX (CA IX), which is often overexpressed in tumors.

- Mechanism of Action : The compound exhibits significant enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II . This selectivity is crucial as it minimizes side effects while maximizing therapeutic efficacy.

- Case Study : In vitro studies on MDA-MB-231 breast cancer cell lines showed that the compound could induce apoptosis significantly, with a 22-fold increase in annexin V-FITC positivity compared to controls .

| Compound | IC50 (nM) | Selectivity for CA IX |

|---|---|---|

| This compound | 10.93 - 25.06 | High |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance.

- Mechanism of Action : The inhibition of carbonic anhydrases in bacteria can disrupt their growth and survival, making these compounds promising candidates for developing new antimicrobial agents .

- Case Study : A study evaluated the antibacterial and anti-biofilm activities of several benzenesulfonamide derivatives, including the target compound. Results indicated effective inhibition against resistant bacterial strains .

Enzyme Inhibition Studies

Inhibition of carbonic anhydrases is a key mechanism through which this compound exerts its effects:

- Carbonic Anhydrase IX Inhibition : This enzyme plays a role in pH regulation within tumors and is associated with increased invasiveness and metastasis.

- Selectivity : The selectivity for CA IX over other isoforms reduces potential side effects associated with broader enzyme inhibition.

Synthesis and Characterization

The synthesis of this compound has been documented in various patents and research articles, emphasizing methods that yield high purity and bioactivity . Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity necessary for biological activity.

Mechanism of Action

The mechanism of action of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of tumor growth . The compound’s furan rings and sulfonamide group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Furan Substituents

- 2,4-Bis((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic Acid (CAS: PA 06 0491006): This impurity of furosemide shares structural similarities with the target compound, including the sulfamoyl group and furan-derived substituents. However, the presence of nitroso (-N=O) groups and a carboxylic acid moiety alters its electronic properties and bioavailability. Its molecular weight (449.39 g/mol) and solubility profile differ significantly due to the additional polar groups .

- 4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolylbenzenesulfonamide (CAS: 230978-56-0): This analog replaces one furan-methylamino group with a thiazolyl ring. Its molecular formula (C₁₅H₁₃N₃O₃S₂) and higher sulfur content suggest distinct reactivity compared to the target compound .

Triazinyl Aminobenzenesulfonamides

Compounds such as (E)-4-{2-[(4-[(2,3-Dihydroxypropyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (31) and (E)-4-{2-[(4-[(4-Hydroxyphenyl)amino]-6-[(4-styrylphenyl)amino]-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (32) exhibit potent inhibition of tumor-associated carbonic anhydrases (hCA IX/XII, Kᵢ = 4.4–5.9 nM). Unlike these triazinyl derivatives, the target compound lacks a triazine ring, which is critical for high-affinity binding to hCA isoforms. This structural difference likely reduces its CA inhibitory activity .

Table 1: Comparison of Key Triazinyl Sulfonamides

| Compound ID | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | MIC vs. VRE (µM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|---|

| 31 | 4.4 | 8.2 | 55.20 | >50 |

| 32 | 5.9 | 10.1 | 13.80–55.20 | ~6.5 |

| Target | N/A | N/A | Not reported | Not tested |

Hydroxyethyl-Substituted Sulfonamides

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS: 7146-67-0) features hydroxyethyl groups instead of furan-methylamino substituents. The hydroxyethyl groups enhance hydrophilicity (logP ≈ -0.5) compared to the more lipophilic target compound. This difference impacts membrane permeability and metabolic stability .

Antimicrobial and Cytotoxic Profiles

- The Schiff base derivative 4-((2-hydroxy-3,5-diiodobenzylidene)amino)benzenesulfonamide demonstrates broad-spectrum antimicrobial activity, attributed to the iodine atoms and imine linkage. In contrast, the target compound’s furan groups may confer activity against Gram-positive bacteria, though direct evidence is lacking .

- Compound 32 (triazinyl sulfonamide) shows cytotoxicity against HCT116 cells (IC₅₀ ≈ 6.5 µM), while the target compound’s safety profile remains unstudied .

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Water Solubility |

|---|---|---|---|---|

| Target Compound | ~365.4 | Not reported | ~1.8 | Moderate |

| N,N-Bis(2-hydroxyethyl)-4-methyl- | 283.33 | 101–103 | -0.5 | High |

| 4-[[1-(2-Furanyl)ethylidene]amino]-N-2-thiazolyl | 363.42 | Not reported | ~2.1 | Low |

*Calculated using fragment-based methods.

Biological Activity

2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This compound's structure features two furan-2-ylmethyl groups attached to a benzenesulfonamide backbone, which is known to influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that various sulfonamide derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against a range of bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25.0 µg/mL |

| Pseudomonas aeruginosa | 50.0 µg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, compounds similar to this compound have shown the ability to modulate these parameters significantly:

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | Not significant | Not significant |

The data suggest that these compounds may interact with calcium channels to exert their effects on cardiovascular function .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and certain proteases, which can lead to reduced bacterial growth and altered physiological responses.

- Calcium Channel Modulation : The interaction with calcium channels could explain the observed changes in perfusion pressure and coronary resistance, potentially offering therapeutic benefits in cardiovascular diseases .

- NF-kB Pathway Activation : Some studies indicate that sulfonamide derivatives can activate the NF-kB pathway in response to inflammatory stimuli, which might play a role in modulating immune responses .

Case Studies

A notable case study involved the synthesis and evaluation of various furan-containing benzenesulfonamides for their antimicrobial activity. The results indicated that modifications in the furan moiety significantly impacted the biological efficacy of the compounds. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency against resistant strains of bacteria .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH₂) participates in hydrolysis and substitution reactions.

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond can cleave:

-

Acidic Hydrolysis : Produces benzenesulfonic acid and bis(furan-2-ylmethyl)amine derivatives.

-

Basic Hydrolysis : Forms sulfonate salts and releases ammonia .

Conditions :

| Medium | Temperature | Products |

|---|---|---|

| HCl (1M) | 80°C, 6h | Benzenesulfonic acid + Amine byproducts |

| NaOH (1M) | 60°C, 4h | Sodium sulfonate + NH₃ |

Nucleophilic Substitution

The sulfonamide group can act as a leaving group in SN2 reactions, particularly when activated by electron-withdrawing substituents. For example, coupling with alkyl halides yields N-alkylated products .

Amino Group Reactivity

The two furan-2-ylmethylamino groups (–NH–CH₂–furan) undergo alkylation, acylation, and condensation.

Alkylation

Reaction with alkyl halides or epoxides forms quaternary ammonium salts:

Reaction Data :

| Reagent | Solvent | Temp. | Yield |

|---|---|---|---|

| CH₃I | THF | 25°C | 78% |

| C₂H₅Br | DMF | 50°C | 65% |

Acylation

Acyl chlorides or anhydrides convert the amine to amides:

Kinetics :

Schiff Base Formation

Condensation with aldehydes/ketones generates imines, stabilized by the aromatic system .

Furan Ring Reactivity

The furan substituents undergo electrophilic substitution (e.g., nitration, sulfonation) but exhibit reduced reactivity due to electron-donating amino groups.

Electrophilic Substitution

-

Nitration : Occurs at the C5 position of the furan ring under HNO₃/H₂SO₄, yielding nitro derivatives .

-

Sulfonation : Requires fuming H₂SO₄ due to deactivation by adjacent groups .

Oxidative Degradation

Exposure to peroxides or UV light leads to sulfoxide/sulfone formation and furan ring oxidation .

Key Products :

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 220°C, releasing SO₂ and NH₃.

Enzyme Inhibition

The compound inhibits carbonic anhydrases (CAs) via sulfonamide-Zn²+ coordination, with IC₅₀ values of 4.8–18.5 nM for Vibrio cholerae CAγ .

Selectivity Profile :

| Enzyme | Inhibition (Kᵢ, nM) |

|---|---|

| VchCAα | 4.8–18.5 |

| VchCAγ | 89.9 |

| Human CA II | 730 (vs VchCAα) |

Coupling Reactions

The amine groups facilitate peptide-like couplings using HBTU or EDC:

Optimized Conditions :

| Coupling Agent | Solvent | Temp. | Yield |

|---|---|---|---|

| HBTU | THF | 0°C | 85% |

| EDC/HOBt | DCM | 25°C | 72% |

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide?

The compound can be synthesized via reductive amination of furan-2-carbaldehyde with a benzenesulfonamide precursor, followed by purification using silica gel flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) . Alternative routes involve Schiff base formation, where sulfanilamide reacts with aldehydes under reflux conditions in ethanol, as demonstrated for structurally analogous sulfonamides . Yield optimization requires controlled stoichiometry and inert atmosphere conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify functional groups (e.g., -HC=N stretch at ~1607 cm⁻¹, sulfonamide -SO₂ asymmetric/symmetric vibrations at 1376/1203 cm⁻¹) .

- Microanalysis : Confirm elemental composition (e.g., C, H, N percentages within ±0.5% of theoretical values) .

- ¹H/¹³C NMR : Resolve aromatic protons and furan methylene groups.

- Molar conductance : Assess electrolytic behavior (e.g., values ~47 Ω⁻¹cm²mol⁻¹ suggest 1:1 electrolyte complexes in solution) .

Q. What preliminary biological screening approaches are suitable for this compound?

Use agar diffusion assays to evaluate antimicrobial activity against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Minimum inhibitory concentration (MIC) values can be determined via broth microdilution, referencing methods for Mn(II)-sulfonamide complexes showing enhanced activity compared to free ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation kinetics.

- Catalysts : Use anhydrous ZnCl₂ or acetic acid to accelerate imine linkage formation .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to resolve byproducts. Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to predict binding affinities .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) with Gaussian 09 at the B3LYP/6-31G(d) level to correlate with experimental spectral data .

Q. How to resolve contradictions in spectral data during characterization?

Q. What assays evaluate enzyme inhibition potential (e.g., carbonic anhydrase)?

- Esterase activity assay : Monitor p-nitrophenyl acetate hydrolysis inhibition at 348 nm. Calculate IC₅₀ values using nonlinear regression, referencing protocols for trifluoroethylsulfonamide inhibitors .

- Kinase profiling : Use ADP-Glo™ kinase assays to test selectivity against tyrosine kinases (e.g., EPHB4) .

Q. How to synthesize and characterize metal complexes of this sulfonamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.